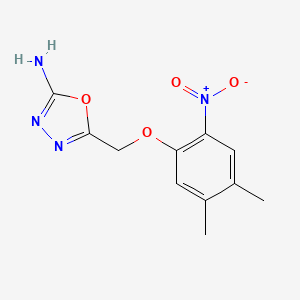
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4,5-dimethylphenol to introduce a nitro group at the 2-position.
Etherification: The nitrated product is then subjected to etherification with a suitable alkylating agent to form 4,5-dimethyl-2-nitrophenoxyalkane.
Cyclization: The etherified product undergoes cyclization with hydrazine derivatives to form the oxadiazole ring.
Amination: Finally, the oxadiazole intermediate is aminated to introduce the amine group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (Fe/HCl).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-nitrophenol: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole Derivatives: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the dimethyl-nitrophenoxy group and the oxadiazole ring, which imparts distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
Biological Activity
The compound 5-((4,5-Dimethyl-2-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-amine is part of a class of compounds known as oxadiazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a nitrophenoxy group and an oxadiazole moiety, both of which contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- In a study evaluating the cytotoxic effects of oxadiazole derivatives, it was found that certain compounds displayed IC50 values significantly lower than established anticancer drugs such as erlotinib .
-
Mechanisms of Action :
- The mechanisms through which these compounds exert their anticancer effects include:
-
Case Studies :
- A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The compound this compound was found to exhibit potent inhibitory effects with IC50 values comparable to leading chemotherapeutics .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Properties
Molecular Formula |
C11H12N4O4 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
5-[(4,5-dimethyl-2-nitrophenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12N4O4/c1-6-3-8(15(16)17)9(4-7(6)2)18-5-10-13-14-11(12)19-10/h3-4H,5H2,1-2H3,(H2,12,14) |
InChI Key |
BKTRBZCLAJGUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC2=NN=C(O2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















